molecular formula C7H12ClN3O2 B8047949 Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B8047949
M. Wt: 205.64 g/mol
InChI Key: OVQUSGXLCCSOGH-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include binding to active sites on proteins and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-amino-2-ethylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-10-6(7(11)12-2)5(8)4-9-10;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQUSGXLCCSOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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